9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
The compound 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic molecule that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a chromeno-oxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 1-benzyl-4-piperidone with appropriate reagents under controlled conditions.
Construction of the Chromeno-Oxazinone Core: The chromeno-oxazinone core is formed through a series of cyclization reactions involving phenyl-substituted intermediates.
Final Assembly: The final step involves coupling the piperidine ring with the chromeno-oxazinone core under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs.
Biology: The compound is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Enzymes: It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Pathways: The compound can influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: A precursor in the synthesis of the target compound, known for its use in the synthesis of various medicinal compounds.
N′-(1-benzylpiperidin-4-yl)acetohydrazide: Another related compound with potential analgesic properties.
Uniqueness
The uniqueness of 9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its complex structure, which allows for diverse chemical modifications and a wide range of applications in different scientific fields. Its ability to undergo various chemical reactions and its potential as a pharmacological agent make it a valuable compound for research and development.
Properties
Molecular Formula |
C29H28N2O3 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
9-(1-benzylpiperidin-4-yl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C29H28N2O3/c32-29-25(22-9-5-2-6-10-22)17-23-11-12-27-26(28(23)34-29)19-31(20-33-27)24-13-15-30(16-14-24)18-21-7-3-1-4-8-21/h1-12,17,24H,13-16,18-20H2 |
InChI Key |
LCJDHHMZLGGRBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CC3=C(C=CC4=C3OC(=O)C(=C4)C5=CC=CC=C5)OC2)CC6=CC=CC=C6 |
Origin of Product |
United States |
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